Glutamate-1-semialdehyde
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
68462-55-5 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1 |
InChI 键 |
MPUUQNGXJSEWTF-BYPYZUCNSA-N |
SMILES |
C(CC(=O)O)C(C=O)N |
手性 SMILES |
C(CC(=O)O)[C@@H](C=O)N |
规范 SMILES |
C(CC(=O)O)C(C=O)N |
序列 |
E |
同义词 |
glutamate-1-semialdehyde |
产品来源 |
United States |
Biosynthetic Pathways of Glutamate 1 Semialdehyde
The C5 Pathway for 5-Aminolevulinate Synthesis
The C5 pathway is a three-step enzymatic process that converts glutamate (B1630785) into 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles. frontiersin.orgresearchgate.net Glutamate-1-semialdehyde is the product of the second step and the direct substrate for the third. The synthesis of ALA is the rate-limiting stage of the entire tetrapyrrole biosynthetic pathway, making the enzymes involved in the C5 pathway critical points of regulation. pnas.orgfrontiersin.org
The C5 pathway begins not with free glutamate, but with a glutamate molecule that has been activated by being attached to a transfer RNA (tRNA) specific for glutamate (tRNA-Glu). researchgate.net This initial activation step is catalyzed by glutamyl-tRNA synthetase (GluRS), the same enzyme that charges tRNA-Glu for protein synthesis. frontiersin.orgnih.gov The formation of glutamyl-tRNA (Glu-tRNA) is a crucial prerequisite, as the subsequent enzyme in the pathway, Glutamyl-tRNA Reductase, specifically recognizes the tRNA-bound glutamate as its substrate. researchgate.netnih.gov This use of an aminoacyl-tRNA for a metabolic pathway outside of protein synthesis is a distinctive feature of the C5 pathway. researchgate.net
GluTR is an NADPH-dependent enzyme. frontiersin.org Structural studies, including high-resolution crystal structures from organisms like the archaeon Methanopyrus kandleri, reveal that GluTR functions as a dimer with a distinct V-shaped architecture. nih.govresearchgate.net Each monomer is composed of three domains connected by a long alpha-helix that acts as a spine. researchgate.net
The catalytic mechanism proceeds in two main stages:
A conserved cysteine residue in the catalytic domain of GluTR performs a nucleophilic attack on the aminoacyl bond of the Glu-tRNA substrate. researchgate.netresearchgate.net This action forms a covalent thioester intermediate between the enzyme and the glutamate residue, and the tRNA is released. nih.gov
The thioester intermediate is then reduced via a hydride transfer from NADPH, which is supplied by a separate NADPH-binding domain of the enzyme. nih.govresearchgate.net This reduction yields the final product, this compound. researchgate.net
The enzyme's structure facilitates this reaction and is highly conserved across different species. researchgate.net To prevent the polymerization of the highly reactive GSA product, it is believed that GluTR forms a complex with the next enzyme in the pathway, this compound aminomutase (GSAM), allowing for efficient substrate channeling. frontiersin.orgnih.gov
Table 1: Key Features of Glutamyl-tRNA Reductase (GluTR)
| Feature | Description | Source |
| EC Number | 1.2.1.70 | |
| Substrate | Glutamyl-tRNA (Glu-tRNA) | researchgate.netnih.gov |
| Product | This compound (GSA) | nih.govnih.gov |
| Cofactor | NADPH | frontiersin.org |
| Quaternary Structure | Dimer with a V-shaped architecture | nih.govresearchgate.net |
| Key Catalytic Residue | Conserved Cysteine | nih.govresearchgate.net |
| Intermediate | Covalent thioester intermediate | researchgate.netnih.gov |
The gene encoding GluTR is known as hemA in bacteria. frontiersin.org In higher plants like Arabidopsis thaliana, GluTR is encoded by a small family of nuclear genes called HEMA. researchgate.netwikigenes.org Arabidopsis has two actively expressed genes, HEMA1 and HEMA2, and a third, HEMA3, which is considered a pseudogene. oup.com
HEMA1 is the dominant gene expressed in photosynthetic tissues and is primarily responsible for providing the large amounts of ALA needed for chlorophyll (B73375) synthesis. oup.com In contrast, HEMA2 shows a lower, more constitutive level of expression but can be induced by stress. It is thought to primarily serve the synthesis of other essential tetrapyrroles like heme. oup.com This differential expression allows the plant to channel the production of GSA, and subsequently ALA, toward different end products based on developmental and environmental cues. oup.com
The synthesis of this compound is tightly regulated at multiple levels to match the cell's demand for tetrapyrroles and to prevent the accumulation of phototoxic intermediates. This regulation targets both the expression of HEMA genes and the post-translational activity of the GluTR enzyme itself.
Transcriptional Regulation:
Light and Developmental Signals: The expression of HEMA1 in plants is strongly induced by light, correlating with the high demand for chlorophyll during photosynthesis. oup.com
Feedback from Metabolites: The expression of HEMA genes is subject to feedback regulation by downstream products of the pathway. asm.org
Post-Translational Regulation:
Feedback Inhibition by Heme: Heme, the end product of one branch of the pathway, acts as a feedback inhibitor of GluTR activity. nih.govfrontiersin.org In some bacteria, excess heme leads to a decrease in GluTR levels. nih.gov
Interaction with Regulatory Proteins: In plants, GluTR activity is modulated by several interacting proteins:
FLUORESCENT (FLU) protein: In the dark, FLU binds to GluTR, inactivating it to prevent the accumulation of protochlorophyllide, a phototoxic intermediate. elifesciences.orgoup.comoup.com
GluTR-Binding Protein (GBP): GBP stabilizes GluTR and protects it from degradation. elifesciences.orgfrontiersin.org The binding of heme to GBP can modulate this interaction, linking GluTR stability directly to the cellular heme status. elifesciences.org In Arabidopsis, GBP has also been shown to stimulate the catalytic efficiency of GluTR. pnas.org
Redox Regulation: The activity of GluTR can be regulated by thioredoxins, linking the pathway to the redox state of the cell. frontiersin.org
Proteolytic Degradation: The amount of GluTR is controlled by targeted proteolysis, for instance by the Clp protease in plastids, which can be influenced by the binding of regulatory proteins like GBP. elifesciences.orgfrontiersin.org
Phosphorylation: In some bacteria like Staphylococcus aureus, GluTR activity is regulated by phosphorylation and dephosphorylation via a serine/threonine kinase (Stk1) and a phosphatase (Stp1), integrating signals about the cell's growth status with heme synthesis. asm.org
Enzymology of Glutamate 1 Semialdehyde Conversion to 5 Aminolevulinate
Glutamate-1-semialdehyde Aminotransferase (GSAAT/GSAM; EC 5.4.3.8)
GSAAT is a dimeric enzyme, with studies on the barley enzyme indicating that the active form consists of two identical subunits, each with a molecular mass of approximately 46 kDa. nih.gov It belongs to the isomerase family, specifically the intramolecular transferases that move amino groups. wikipedia.org The enzyme's primary function is to convert L-glutamate-1-semialdehyde into 5-aminolevulinate. wikipedia.org Structural studies have revealed that GSAAT from Synechococcus is an α2-dimeric enzyme. pnas.org
Catalytic Mechanisms and Reaction Intermediates
The conversion of this compound (GSA) to 5-aminolevulinic acid (ALA) by GSAAT is a complex process involving several key steps and intermediates. The reaction is mechanistically similar to those catalyzed by other aminotransferases. pnas.org
GSAAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.org The catalytic cycle involves the interconversion between the PLP and pyridoxamine (B1203002) 5'-phosphate (PMP) forms of the cofactor. nih.govresearchgate.net The enzyme as isolated is often primarily in the PMP form. researchgate.net The reaction is initiated by the PMP form of the enzyme, which donates an amino group to the substrate. nih.gov In the first half-reaction, GSA is converted to an intermediate, and PMP is converted to PLP. nih.gov In the second half-reaction, the intermediate is converted to the final product, ALA, and PMP is regenerated. nih.gov This cycling between the two cofactor forms is a hallmark of many aminotransferases.
Crystal structure analysis of GSAAT from Synechococcus revealed an interesting asymmetry in cofactor binding within the dimer. pnas.orgpnas.orgrcsb.org In the unliganded enzyme, one subunit binds the cofactor as an aldimine of PLP with a lysine (B10760008) residue (Lys-273), while the other subunit contains non-covalently bound PMP. pnas.orgnih.govpnas.org This structural asymmetry is believed to be related to the catalytic mechanism. pnas.org
| Cofactor Form | Role in GSAAT Catalysis |
| Pyridoxamine 5'-Phosphate (PMP) | Initiates the reaction by donating an amino group to this compound. nih.gov |
| Pyridoxal 5'-Phosphate (PLP) | Accepts an amino group from the intermediate to regenerate the PMP form and release the product. nih.gov |
The intermediate compound, 4,5-diaminovalerate (DAVA), plays a central role in the catalytic mechanism of GSAAT. nih.gov The conversion of GSA to ALA proceeds via this diaminovalerate intermediate. nih.gov Studies have shown that DAVA can react stoichiometrically with the PLP form of the enzyme, converting it to the PMP form. researchgate.net Furthermore, the addition of DAVA stimulates the synthesis of ALA from GSA, supporting its role as a true intermediate in the reaction pathway. researchgate.net The enzyme catalyzes a transamination reaction where the amino group is shifted from C2 to C1 of GSA via DAVA.
The stereochemistry of the GSAAT-catalyzed reaction is highly specific. The enzyme preferentially processes the L-enantiomer of 4,5-diaminovalerate (L-DAVA). nih.gov When presented with a racemic mixture of diaminovalerate, only the L-enantiomer is consumed in the transamination reaction. nih.gov The D-enantiomer (D-DAVA) binds to the enzyme but undergoes non-productive binding.
Single-turnover experiments have revealed distinct spectral properties for the intermediates formed with L-DAVA and D-DAVA. The intermediate with L-DAVA has a maximum absorbance at 420 nm, corresponding to a protonated external aldimine with the 4-amino group. nih.gov In contrast, the intermediate with D-DAVA absorbs at 390 nm, which is attributed to an unprotonated external aldimine with the 5-amino group. nih.gov This demonstrates the enzyme's ability to distinguish between the two enantiomers at the level of intermediate formation. While the enzyme is highly enantioselective for (S)-4,5-diaminovaleric acid, it is not absolutely so. nih.gov
| Enantiomer of DAVA | Enzyme Interaction | Spectral Signature of Intermediate |
| L-DAVA | Productive binding and conversion to ALA. nih.gov | λmax = 420 nm (protonated external aldimine). nih.gov |
| D-DAVA | Non-productive binding. | λmax = 390 nm (unprotonated external aldimine). nih.gov |
The catalytic process of GSAAT involves several transient states and intermediates. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction, representing the point of partially broken and formed bonds. catalysis.blog Understanding these states is key to understanding catalysis. catalysis.blog
Transient-state kinetic analysis using stopped-flow spectrophotometry has been employed to study the reaction mechanism of GSAAT. acs.orgnih.gov These studies have identified various transient chromophoric intermediates associated with Schiff base formation, ketimine/aldimine tautomerization, and transimidation. acs.orgnih.gov The spectral changes observed during reactions with GSA, DAVA, and ALA suggest the formation of a central enzyme complex. acs.org
Kinetic modeling has helped to elucidate the rate-limiting steps of the reaction, which may include the re-equilibration of enzyme intermediates. The transition state in enzyme catalysis is a fleeting, high-energy configuration of the reacting molecules. catalysis.blog While the direct observation of the transition state is not possible due to its extremely short lifetime, its structure and stabilization by the enzyme are central to the catalytic process. nih.govnih.gov The enzyme active site is structured to recognize and stabilize the transition state more strongly than the ground state of the substrate, thereby lowering the activation energy of the reaction. nih.gov
Structural Biology and Conformational Dynamics of GSAAT
The structural and dynamic properties of GSAAT are central to its catalytic function, revealing a complex interplay of subunit interactions, cofactor binding, and conformational changes that facilitate the intramolecular transfer of an amino group.
GSAAT exists as a homodimer, with an α2-dimeric organization. nih.gov This dimeric structure is a conserved feature observed in GSAAT from various organisms, including the cyanobacterium Synechococcus and the plant Arabidopsis thaliana. nih.govresearchgate.net The interaction between the two subunits is crucial for the enzyme's catalytic activity and stability. pnas.org In some species, such as Bacillus subtilis, GSAAT forms a symmetric homodimer when bound to PMP. nih.gov However, in Synechococcus and Arabidopsis thaliana, the dimer is characteristically asymmetric, a feature that is fundamental to its catalytic mechanism. nih.govresearchgate.netoup.com The two subunits of the dimer can exhibit different conformations and cofactor binding states, leading to functional asymmetry. nih.govoup.com
The active site of GSAAT is located at the interface of the two subunits and contains the binding pocket for the cofactor, PLP or PMP, which is essential for catalysis. nih.govwikibooks.org The architecture of the active site is tailored to specifically recognize and bind its substrate, this compound. Key residues within the active site create a specific environment that facilitates the binding of GSA and the subsequent chemical transformations. The substrate binding site involves residues from the N-terminal domain, notably Arg-32 in Synechococcus GSAAT. nih.gov The presence of specific residues, such as Glu-406, is thought to repel α-carboxylic acids, contributing to the enzyme's substrate specificity. The active site is not a rigid structure but undergoes conformational changes upon substrate binding, a phenomenon known as induced fit. wikibooks.org
A hallmark of GSAAT from organisms like Synechococcus and Arabidopsis thaliana is the asymmetric distribution of the cofactor forms, PLP and PMP, between the two subunits of the dimer. nih.govresearchgate.netoup.com During catalysis, one subunit can be in the PLP form while the other is in the PMP form. This asymmetry is not static; the subunits can alternate between these states. In the unliganded enzyme from Synechococcus, one subunit has the cofactor bound as an aldimine of PLP with Lys-273, while the other subunit contains a non-covalently bound form of the cofactor. nih.gov This structural asymmetry leads to differences in the reactivity of the two subunits, with evidence suggesting communication and negative cooperativity between them. nih.govresearchgate.net However, the observation of a symmetric PMP-bound homodimer in Bacillus subtilis GSAAT challenges the universal applicability of the negative cooperativity model. nih.gov
A flexible "gating loop," comprising residues 153–181 in Synechococcus GSAAT, plays a crucial role in controlling access to the active site. nih.gov This loop can exist in either an open or a closed conformation, regulating the entry of the substrate and the release of the product. nih.govoup.com The conformation of the gating loop is linked to the cofactor binding state of the subunit. nih.govoup.com In the PMP-bound state, the gating loop is typically in an open conformation, allowing substrate to enter. nih.govoup.com Upon substrate binding and conversion, the loop closes to shield the active site from the solvent, which is thought to be important for preventing the leakage of reactive intermediates. This dynamic behavior of the gating loop is also implicated in substrate channeling, the direct transfer of the intermediate from one active site to the next, which enhances catalytic efficiency. oup.comnih.gov In Arabidopsis thaliana GSAAT (AtGSA1), the gating loop consists of residues 151–184, and its orientation is also asymmetric, consistent with the Synechococcus enzyme. researchgate.net
Specific amino acid residues within the active site are critical for the catalytic activity of GSAAT. In Synechococcus GSAAT, Lys-273 forms a Schiff base with the PLP cofactor, anchoring it in the active site. nih.gov The mobility of residues Gly163, Ser164, and Gly165 in Arabidopsis thaliana GSAAT is important for the reorientation of the gating loop. researchgate.net While direct functional roles for Glu-125, His-153, Arg-132, Glu-148, Thr-187, and Tyr-302 in GSAAT are not explicitly detailed in the provided context, homologous residues in other aminotransferases are known to be involved in substrate binding, proton transfer, and stabilization of reaction intermediates. uwec.edu For instance, arginine residues are often involved in binding anionic groups of substrates, and histidine residues can act as proton donors or acceptors. uwec.edu Tyrosine residues can participate in hydrogen bonding networks that stabilize the active site structure. uwec.edu
Enzyme Kinetics and Specificity of GSAAT
The enzymatic conversion of GSA to ALA by GSAAT follows Michaelis-Menten kinetics. researchgate.net Studies on recombinant barley GSAAT expressed in E. coli determined the Michaelis constant (K_m) for D,L-GSA to be 25 µM and the catalytic rate constant (k_cat) to be 0.11 s⁻¹. researchgate.net
The enzyme exhibits a high degree of substrate specificity. Spectral kinetic studies of Synechococcus GSAAT have shown that diaminovalerate has a substrate specificity (k_max/K_m) about three orders of magnitude larger than that of dioxovalerate, indicating that diaminovalerate is the more likely intermediate in the reaction. nih.gov GSA reacts with both the PMP and PLP forms of the enzyme, whereas ALA only reacts with the PMP form. nih.gov Interestingly, both the L and D enantiomers of GSA can react with GSAAT. nih.gov
The enzyme can be inhibited by substrate analogs. Gabaculine (B1211371) is a known inhibitor of GSAAT. nih.govtandfonline.com
Table 1: Kinetic Parameters of Barley GSAAT
| Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
|---|---|---|---|
| D,L-Glutamate-1-semialdehyde | 25 | 0.11 | researchgate.net |
Kinetic Parameters and Steady-State Analysis (e.g., K_m, k_cat)
The enzymatic conversion of this compound (GSA) to 5-aminolevulinate (ALA) by this compound aminotransferase (GSA-AT) follows Michaelis-Menten kinetics. researchgate.net For the recombinant barley GSA-AT expressed in Escherichia coli, the kinetic parameters have been determined under steady-state conditions.
A study on the purified recombinant barley GSA-AT revealed a K_m value for D,L-GSA of 25 micromolar and a k_cat of 0.11 per second. researchgate.net These values indicate a high affinity of the enzyme for its substrate and a moderate catalytic turnover rate. It is important to note that the K_m value for the biologically active L-GSA isomer is likely lower than the reported value for the racemic mixture. pnas.org
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|
| Barley (recombinant) | D,L-GSA | 25 | 0.11 | researchgate.net |
| Synechococcus | L-GSA | 12 | - | e-bookshelf.de |
| Tomato ACC synthase (control) | AdoMet | 120 | 9.8 | core.ac.uk |
| Arabidopsis GABA-T | GABA (with pyruvate) | - | - | oup.com |
| Variovorax paradoxus 尾-transaminase | 汐-ketoglutarate | 300 | 10.6 | asm.org |
| Pseudomonas stutzeri D-phenylglycine aminotransferase | D-phenylglycine | 270 | 5.0 | osti.gov |
This table presents kinetic parameters for GSA-AT and other related aminotransferases for comparative purposes.
Substrate Analogues and Their Interactions with the Enzyme
The interaction of this compound aminotransferase (GSA-AT) with various substrate analogues provides valuable insights into its active site and catalytic mechanism. Several compounds structurally similar to GSA or its proposed intermediates have been investigated.
One such analogue is 4,5-diaminovalerate (DAVA) , which is considered a key intermediate in the reaction catalyzed by the pyridoxamine 5'-phosphate (PMP) form of the enzyme. researchgate.netsoton.ac.uk The addition of DAVA to the enzyme leads to the conversion of the pyridoxal 5'-phosphate (PLP) form to the PMP form, a process that can be monitored spectrophotometrically by a decrease in absorbance at 416 nm and a simultaneous increase at 328 nm. researchgate.net This supports the proposed ping-pong mechanism where DAVA is an intermediate. soton.ac.uk
Another analogue studied is aspartate 1-semialdehyde (ASA) , the lower homologue of GSA. ASA has been shown to act as a partial substrate, leading to the formation of diaminobutyric acid (DABA). soton.ac.uk This indicates that the enzyme can accommodate substrates with a shorter carbon chain, although the efficiency of conversion may be lower.
The vinyl analogue 4-aminohex-5-enoate and the acetylenic analogue 4-aminohex-5-ynoate have been used as potential mechanism-based inactivators. nih.govnih.gov The reaction with 4-aminohex-5-enoate results in the rapid formation of a quinonoid intermediate, which then converts to the PMP form of the coenzyme in a single turnover with minimal inactivation. nih.govnih.gov In contrast, 4-aminohex-5-ynoate is a much more potent inactivator, causing complex spectral changes and significant inactivation of the enzyme. nih.govnih.gov This difference in potency is attributed to the formation of a conjugated allene (B1206475) intermediate from the acetylenic compound. nih.gov
Reduced forms of GSA and ALA have also been investigated as potential mechanism-based inhibitors, yielding interesting spectroscopic findings that could aid in the design of novel bactericides and herbicides. soton.ac.uk
| Substrate Analogue | Interaction with GSA-AT | Observed Effect | Reference |
|---|---|---|---|
| 4,5-diaminovalerate (DAVA) | Acts as an intermediate | Converts PLP form to PMP form | researchgate.netsoton.ac.uk |
| Aspartate 1-semialdehyde (ASA) | Acts as a partial substrate | Forms diaminobutyric acid (DABA) | soton.ac.uk |
| 4-aminohex-5-enoate | Potential mechanism-based inactivator | Forms a quinonoid intermediate, minimal inactivation | nih.govnih.gov |
| 4-aminohex-5-ynoate | Potent mechanism-based inactivator | Complex spectral changes, significant inactivation | nih.govnih.gov |
| Reduced GSA and ALA | Potential mechanism-based inhibitors | Spectroscopic changes | soton.ac.uk |
Enzymatic Inhibition by Mechanism-Based Compounds (e.g., gabaculine, 3-amino-2,3-dihydrobenzoic acid)
This compound aminotransferase (GSA-AT) is susceptible to irreversible inhibition by mechanism-based compounds that target pyridoxal 5'-phosphate (PLP)-dependent enzymes. tandfonline.com Notable among these are gabaculine (3-amino-2,3-dihydrobenzoic acid) and its analogues. tandfonline.comresearchgate.netresearchgate.net
Gabaculine is a potent, irreversible inhibitor of GSA-AT. e-bookshelf.denih.govtandfonline.com Its inhibitory action involves the formation of a stable adduct with the enzyme-bound PLP cofactor. tandfonline.comresearchgate.net The reaction proceeds through the formation of an external aldimine between gabaculine and PLP, followed by a proton shift to generate a ketimine intermediate. researchgate.net Subsequent deprotonation leads to the formation of a stable, aromatic m-carboxyphenyl-PMP adduct, which effectively inactivates the enzyme. researchgate.netresearchgate.net This inactivation can be observed spectrophotometrically as a shift in the absorption maximum. researchgate.netresearchgate.net The concentration of gabaculine required for half-maximal inhibition of Chlorella vulgaris GSA-AT is approximately 0.05 micromolar. nih.gov
Another mechanism-based inhibitor is 4-amino-5-fluoropentanoic acid (AFPA) . tandfonline.com GSA-AT from the cyanobacterium Synechococcus PCC6301 is sensitive to both gabaculine and AFPA. tandfonline.com Spontaneous mutations in the gene encoding GSA-AT can confer resistance to these inhibitors. For instance, a mutant strain (GR6) resistant to both inhibitors was found to have a three-amino-acid deletion near the N-terminus and a Met to Ile substitution. tandfonline.com
The crystal structure of GSA-AT from Synechococcus in complex with gabaculine has revealed that the inhibitor binds in a pocket that is positioned differently from other aminotransferases. pnas.orgpnas.org The binding site involves residues from the N-terminal domain, notably Arg-32. pnas.orgpnas.org
| Inhibitor | Type of Inhibition | Mechanism of Action | Reference |
|---|---|---|---|
| Gabaculine (3-amino-2,3-dihydrobenzoic acid) | Irreversible, Mechanism-based | Forms a stable m-carboxyphenyl-PMP adduct with the PLP cofactor. | researchgate.nete-bookshelf.denih.govtandfonline.comresearchgate.net |
| 4-amino-5-fluoropentanoic acid (AFPA) | Irreversible, Mechanism-based | Interacts with the enzyme during catalytic turnover. | tandfonline.com |
Protein-Protein Interactions in this compound Metabolism
The efficient synthesis of 5-aminolevulinate (ALA) from glutamate (B1630785) is not solely dependent on the catalytic properties of the individual enzymes but also on their spatial organization and interactions within the chloroplast. oup.comnih.gov These interactions facilitate the channeling of metabolic intermediates, thereby enhancing pathway efficiency and providing a means of regulation. rptu.derptu.de
Implications of Metabolic Channeling for Pathway Efficiency and Regulation
In this case, the unstable intermediate, this compound (GSA), produced by GluTR is thought to be directly transferred to the active site of GSAAT without diffusing into the bulk solvent. nih.gov This channeling mechanism offers several advantages:
In essence, the formation of a tripartite complex and the resulting metabolic channeling represent a sophisticated mechanism to optimize the flow of metabolites through the initial steps of tetrapyrrole biosynthesis, ensuring an efficient and tightly regulated supply of the crucial precursor, ALA. nih.gov
Central Role of Glutamate 1 Semialdehyde in Biological Pathways
Glutamate-1-semialdehyde is a pivotal intermediate in the biosynthesis of tetrapyrroles, a diverse group of macrocyclic compounds essential for numerous biological functions. Its significance lies in its position as the immediate precursor to 5-aminolevulinate, the universal building block for all tetrapyrroles in plants, algae, and many bacteria. The formation of this compound and its subsequent conversion mark a critical juncture, committing glutamate (B1630785) to a complex series of reactions that culminate in the synthesis of chlorophylls, heme, siroheme, coenzyme F430, and phytochromobilin.
Precursor in Tetrapyrrole Biosynthesis
The enzymes involved in this initial phase of tetrapyrrole synthesis are encoded by specific genes. For instance, in Arabidopsis thaliana, the gene for glutamyl-tRNA reductase is designated as HEMA, and the gene for this compound aminotransferase is GSA1. nih.gov The expression of these genes is often tightly regulated, with light being a significant factor in elevating their transcript levels, thereby coordinating the production of ALA with the demand for chlorophyll (B73375) in photosynthetic organisms. researchgate.netnih.gov
| Enzyme | Abbreviation | Function | Gene (in Arabidopsis) |
|---|---|---|---|
| Glutamyl-tRNA synthetase | GTS | Charges tRNA with glutamate | - |
| Glutamyl-tRNA reductase | GluTR | Reduces glutamyl-tRNA to this compound | HEMA |
| This compound aminotransferase | GSA-AT | Isomerizes this compound to 5-aminolevulinate | GSA1 |
Divergent Pathways Leading to Essential Tetrapyrroles
From 5-aminolevulinate, the biosynthetic pathway diverges to produce a variety of essential tetrapyrroles. Two molecules of ALA are condensed to form the pyrrole (B145914) ring, porphobilinogen (B132115). Four molecules of porphobilinogen are then polymerized and cyclized to form uroporphyrinogen III, the first macrocyclic intermediate and the common precursor to all subsequent tetrapyrroles. wikipedia.orgresearchgate.net
In photosynthetic organisms, a major flux of uroporphyrinogen III is directed towards the synthesis of chlorophylls, the primary pigments responsible for capturing light energy. This branch of the pathway involves a series of enzymatic modifications to the uroporphyrinogen III macrocycle, including the insertion of magnesium as the central metal ion. The resulting chlorophyll molecules are integral components of photosystems I and II, where they absorb light and facilitate the transfer of energy to drive the process of photosynthesis. researchgate.net
Another crucial branch of the tetrapyrrole pathway leads to the synthesis of heme. This pathway involves the decarboxylation of the side chains of uroporphyrinogen III to form coproporphyrinogen III, which is then further modified to protoporphyrin IX. The final step is the insertion of iron into the protoporphyrin IX ring by the enzyme ferrochelatase to produce heme. frontierspecialtychemicals.com Heme serves as a prosthetic group in a wide range of proteins, including hemoglobin for oxygen transport, cytochromes for electron transport in respiration, and various enzymes with catalytic functions. porphyriafoundation.org
Uroporphyrinogen III also serves as the precursor for the synthesis of siroheme. This process involves the methylation of the uroporphyrinogen III macrocycle at two positions to form precorrin-2, which is then oxidized and has iron inserted to yield siroheme. wikipedia.orgnih.gov Siroheme is an essential cofactor for sulfite (B76179) and nitrite (B80452) reductases, enzymes that are critical for the assimilation of sulfur and nitrogen, respectively. nih.govresearchgate.net These processes are fundamental for the synthesis of sulfur-containing amino acids and for the incorporation of inorganic nitrogen into organic molecules.
The versatility of the tetrapyrrole framework is further demonstrated by its role as a precursor for coenzyme F430 and phytochromobilin. Coenzyme F430, a nickel-containing tetrapyrrole, is a key component of methyl-coenzyme M reductase, the enzyme responsible for the final step of methanogenesis in archaea. wikipedia.orgnih.gov Its biosynthesis also originates from uroporphyrinogen III, which undergoes a series of modifications, including the insertion of nickel. wikipedia.org
Phytochromobilin is the chromophore of phytochrome, a photoreceptor in plants that regulates various aspects of growth and development in response to light. The synthesis of phytochromobilin begins with heme, which is oxidatively cleaved by heme oxygenase to form biliverdin (B22007) IXα. nih.govnih.gov This is then converted to phytochromobilin. ebi.ac.uk
| Tetrapyrrole | Key Precursor | Central Metal Ion | Primary Biological Function |
|---|---|---|---|
| Chlorophylls | Uroporphyrinogen III | Magnesium | Photosynthesis |
| Heme | Uroporphyrinogen III | Iron | Oxygen transport, respiration, catalysis |
| Siroheme | Uroporphyrinogen III | Iron | Nitrogen and sulfur assimilation |
| Coenzyme F430 | Uroporphyrinogen III | Nickel | Methanogenesis |
| Phytochromobilin | Heme | - (open-chain) | Photoreception in plants |
Interactions with Amino Acid Metabolism
This compound is a pivotal, yet transient, intermediate that links the metabolism of the ubiquitous amino acid L-glutamate to the synthesis of a class of essential macrocyclic compounds. Its metabolic role is highly specific and distinct from that of its isomer, glutamate-5-semialdehyde, which channels glutamate into different amino acid biosynthetic pathways.
Relationship to L-Glutamate Precursor Pools
This compound is directly derived from the L-glutamate pool in a crucial metabolic route known as the C5 pathway. ebi.ac.uk This pathway is fundamental for the biosynthesis of all tetrapyrroles, including chlorophyll in plants and heme in most organisms. wikipedia.orgfrontiersin.org The formation of this compound is not a simple conversion but an intricate, two-step enzymatic process that begins with the activation of glutamate.
First, glutamate is attached to a specific transfer RNA (tRNAGlu) by the enzyme glutamyl-tRNA synthetase. researchgate.net This "activated" glutamate is then reduced in an NADPH-dependent reaction catalyzed by the enzyme glutamyl-tRNA reductase (GluTR). wikipedia.orgnih.gov This reduction releases the product, this compound, marking the first committed step in tetrapyrrole synthesis. frontiersin.org
Research has shown that this process is tightly regulated and may involve the formation of a multi-enzyme complex to ensure metabolic efficiency. nih.gov In plants, for instance, GluTR and the subsequent enzyme in the pathway, this compound aminotransferase (GSAAT), are brought into close proximity by a scaffold protein known as the GluTR-binding protein (GBP). nih.govnih.gov This complex facilitates the direct channeling of the this compound substrate from its site of synthesis to the next catalytic step, minimizing its diffusion and potential degradation. nih.gov The final step in this stage of the pathway is the isomerization of this compound by GSAAT to form 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles. wikipedia.orgwikipedia.org
Metabolic Distinction from Glutamate-5-semialdehyde and its Role in Proline and Arginine Biosynthesis
This compound and its isomer, Glutamate-5-semialdehyde, are structurally similar molecules that originate from L-glutamate but are directed into fundamentally different metabolic pathways due to the action of specific enzymes. While this compound is the dedicated precursor for tetrapyrrole synthesis, Glutamate-5-semialdehyde serves as a critical branch-point intermediate in the biosynthesis of the amino acids proline and arginine. wikipedia.orgwikipedia.org
The synthesis of Glutamate-5-semialdehyde from L-glutamate involves an initial phosphorylation of the gamma-carboxyl group by glutamate-5-kinase, followed by a reduction catalyzed by glutamate-5-semialdehyde dehydrogenase. wikipedia.orgebi.ac.uk Once formed, Glutamate-5-semialdehyde has two primary metabolic fates:
Proline Biosynthesis: Glutamate-5-semialdehyde is in a spontaneous, non-enzymatic equilibrium with its cyclic tautomer, Δ¹-pyrroline-5-carboxylate (P5C). researchgate.netnih.gov This cyclic intermediate is then reduced by the enzyme pyrroline-5-carboxylate reductase (PYCR) to yield the amino acid L-proline. nih.gov
Arginine Biosynthesis: Alternatively, Glutamate-5-semialdehyde can undergo transamination by ornithine aminotransferase to form ornithine. researchgate.net Ornithine is a key precursor for the biosynthesis of L-arginine, entering the urea (B33335) cycle to be converted through subsequent enzymatic steps into arginine. nih.govresearchgate.net
The distinct roles of these two semialdehyde isomers highlight the metabolic economy within cells, where subtle structural differences, dictated by enzymatic specificity, channel a common precursor into divergent and essential biosynthetic pathways.
Table 1: Comparison of this compound and Glutamate-5-semialdehyde
| Feature | This compound | Glutamate-5-semialdehyde |
|---|---|---|
| Full Chemical Name | (4S)-4-Amino-5-oxopentanoic acid | (2S)-2-Amino-5-oxopentanoic acid |
| Precursor Molecule | tRNA-bound L-Glutamate | L-Glutamate (via L-Glutamyl-5-phosphate) |
| Key Forming Enzyme | Glutamyl-tRNA reductase (GluTR) | Glutamate-5-semialdehyde dehydrogenase |
| Primary Metabolic Pathway | Tetrapyrrole Biosynthesis (C5 Pathway) | Proline and Arginine Biosynthesis |
| Immediate Product | 5-Aminolevulinic acid (ALA) | Δ¹-Pyrroline-5-carboxylate (P5C) or Ornithine |
| Key End Products | Heme, Chlorophyll, Siroheme, Phytochromobilin | L-Proline, L-Arginine |
Regulation of Glutamate 1 Semialdehyde Metabolic Flux
Genetic and Transcriptional Regulation
The primary enzyme in this context is Glutamate-1-semialdehyde aminotransferase (GSAAT), also known as this compound 2,1-aminomutase. Its expression is governed by a complex interplay of genetic and environmental signals.
In the model plant Arabidopsis thaliana, two distinct genes, GSA1 and GSA2, encode for isoforms of the GSAAT enzyme. nih.govnih.govnih.gov Research has shown that these isoforms, while both contributing to ALA synthesis, are not functionally redundant and are subject to differential regulation.
Interestingly, the regulation appears interconnected with other enzymes in the pathway. In gsa2 mutants, the level of glutamyl-tRNA reductase (GluTR), the enzyme preceding GSAAT, was found to be higher than in wild-type plants, suggesting a potential feedback mechanism where the amount of GSAAT modulates the quantity of available, soluble GluTR for ALA production. nih.gov
| Feature | GSAAT1 (encoded by GSA1) | GSAAT2 (encoded by GSA2) |
|---|---|---|
| Primary Role | Contributes to total GSAAT activity. | Predominant isoform for ALA synthesis in leaves. nih.govnih.gov |
| Effect of Knockout | Less pronounced reduction in chlorophyll (B73375) content and GSAAT activity. nih.gov | Strongly reduced GSAAT activity and marked loss of chlorophyll. nih.govnih.gov |
| Necessity | Both isoforms are required for adequate ALA synthesis and normal chlorophyll levels. nih.gov |
In many bacteria, including E. coli, the gene encoding GSAAT is designated hemL. Its transcription is influenced by various cellular signals and regulatory systems.
Mg2+ and PhoP Regulation : The PhoP-PhoQ two-component system is a key bacterial regulatory circuit that responds to environmental signals, most notably the concentration of extracellular magnesium (Mg2+). mdpi.com The PhoQ protein acts as a sensor that, in low Mg2+ environments, activates the DNA-binding transcriptional regulator PhoP. mdpi.com Activated PhoP then controls the expression of numerous genes, often to help the bacterium adapt to low-magnesium conditions. While the PhoP-PhoQ system is known to regulate genes involved in virulence and ion transport, direct transcriptional control of the hemL gene by this system is not extensively documented in widely available literature.
G-quadruplex Structures : G-quadruplexes (G4s) are non-canonical secondary structures that can form in guanine-rich regions of DNA and RNA. frontiersin.orgfrontiersin.org The formation of these four-stranded structures in the promoter region of a gene can significantly impact its transcription. frontiersin.orgfrontiersin.orgnih.gov G4 motifs are abundant in the promoter regions of many genes and can act as binding sites for transcription factors or physically impede the progression of RNA polymerase, thereby repressing or, in some cases, activating gene expression. frontiersin.orgfrontiersin.org The stabilization of a G4 structure within a promoter can lead to the downregulation of the associated gene. nih.gov While G4 motifs are recognized as widespread regulatory elements, specific studies detailing a functional G-quadruplex in the promoter of the bacterial hemL gene are not prominently available.
The expression of genes involved in tetrapyrrole biosynthesis is tightly linked to environmental cues, particularly light, which is essential for photosynthesis.
Light is a primary driver for the expression of many genes involved in chlorophyll synthesis. nih.govnih.gov In Arabidopsis, it is estimated that approximately one-third of the genome is regulated by light, which coordinately controls numerous metabolic and regulatory pathways. nih.gov However, studies on Arabidopsis have shown that while the transcript levels of the partner enzyme GluTR oscillate diurnally, the protein content of GSAAT remains relatively stable throughout a 24-hour light-dark cycle. nih.gov This suggests that while transcription may be light-influenced, post-transcriptional or translational controls likely play a significant role in maintaining stable enzyme levels. In contrast, studies in the green alga Chlamydomonas reinhardtii have demonstrated clear light-induced expression of the gsa gene, mediated by a flavoprotein photoreceptor rather than a carotenoid.
Environmental stresses such as drought, salinity, and temperature extremes also provoke significant changes in plant gene expression to facilitate tolerance and adaptation. researchgate.netresearchgate.net These stress responses involve complex signaling pathways that can modulate the expression of metabolic genes. While genes related to GSA, known as GASA family genes, have been implicated in responses to both abiotic and biotic stresses, the specific impact of these environmental factors on the transcriptional regulation of GSAAT itself requires further detailed investigation. mdpi.com
Post-Translational Control Mechanisms
Beyond transcriptional control, the activity of the GSAAT enzyme is further refined by mechanisms that occur after protein synthesis, including protein-protein interactions and allosteric regulation.
Efficient metabolic flux often relies on the spatial organization of sequential enzymes into complexes, a concept known as metabolic channeling. Evidence strongly supports that GSAAT participates in such a complex to facilitate the synthesis of ALA. nih.govnih.govnih.gov
| Protein Component | Function in the Complex |
|---|---|
| Glutamyl-tRNA reductase (GluTR) | Catalyzes the first step: the reduction of glutamyl-tRNA to this compound (GSA). nih.gov |
| This compound aminotransferase (GSAAT) | Catalyzes the second step: the conversion of GSA to 5-aminolevulinate (ALA). nih.gov |
| GluTR-binding protein (GBP) | Acts as a scaffold protein, bringing GluTR and GSAAT into close proximity for efficient substrate channeling. nih.govnih.gov |
GSAAT functions as a homodimer, and its catalytic activity is subject to sophisticated allosteric control through communication between its two identical subunits. nih.govresearchgate.net This intersubunit cross-talk results in negative cooperativity, where the binding of a substrate or intermediate to one active site influences the conformation and activity of the second active site. nih.gov
A key structural element in this communication is a mobile "gating loop" at the active site. nih.govresearchgate.net During catalysis, this loop undergoes a significant conformational change, transitioning from a beta-sheet to an alpha-helix, which closes the active site. nih.gov Structural studies have revealed that this gating loop can be simultaneously open in one subunit and closed in the other. nih.gov This movement is crucial for transporting the substrate into the active site and forming part of the catalytic pocket. researchgate.net
The signaling that coordinates this negative cooperativity involves a "communication triad" consisting of the pyridoxal-5'-phosphate (PLP) cofactor, an interface helix, and the gating loop itself. nih.gov The cofactor, bound to different catalytic intermediates, acts as a central transmitter of the allosteric signal, linking the subunit interface with the gating loop of the adjacent subunit. nih.gov This intricate mechanism ensures tight control over the enzyme's catalytic turnover. nih.govresearchgate.net
Feedback Mechanisms within the Tetrapyrrole Pathway
The central feedback mechanism governing the metabolic flux of this compound operates on the enzyme responsible for its production, glutamyl-tRNA reductase (GluTR). This regulation ensures that the synthesis of tetrapyrrole precursors is tightly coupled to the cellular demand for the end-products, thereby preventing the accumulation of potentially toxic intermediates.
A key player in this regulatory network is the GluTR-binding protein (GBP). Under normal conditions, GBP binds to GluTR, forming a stable complex. This interaction serves a protective function, shielding GluTR from proteolytic degradation. The formation of this complex is essential for maintaining a sufficient pool of active GluTR to sustain the synthesis of 5-aminolevulinic acid (ALA), the product of the subsequent step in the pathway. nih.govnih.govnih.gov
The feedback inhibition is triggered by an increase in the intracellular concentration of heme. Heme acts as a signaling molecule, binding directly to GBP. nih.govnih.govelifesciences.org This binding event induces a conformational change in GBP, causing it to dissociate from GluTR. nih.govelifesciences.org Once exposed, the unprotected GluTR becomes a target for the ATP-dependent Clp protease, which proceeds to degrade the enzyme. nih.govnih.govnih.gov This targeted proteolysis effectively reduces the amount of active GluTR, thereby downregulating the synthesis of this compound and, consequently, the entire tetrapyrrole pathway. nih.gov
This heme-dependent degradation of GluTR represents a classic example of a negative feedback loop, where the end-product of a metabolic pathway inhibits an early enzymatic step. This mechanism allows the cell to efficiently adjust the rate of tetrapyrrole biosynthesis in response to fluctuating metabolic needs.
While the feedback regulation by heme on GluTR is well-established, there is currently limited evidence to suggest that this compound itself or its immediate product, ALA, directly participate in allosteric regulation of either GluTR or GSA-AT. The primary control of the metabolic flux through this compound is therefore exerted at the level of GluTR synthesis and, more dynamically, through its targeted degradation orchestrated by the cellular heme status.
| Component | Interaction/Effect | Regulatory Outcome |
| Heme | Binds to Glutamyl-tRNA Reductase Binding Protein (GBP). nih.govnih.govelifesciences.org | Initiates the feedback inhibition loop. |
| Glutamyl-tRNA Reductase Binding Protein (GBP) | When bound to heme, it dissociates from Glutamyl-tRNA Reductase (GluTR). nih.govelifesciences.org | Exposes GluTR to proteolytic degradation. |
| Glutamyl-tRNA Reductase (GluTR) | Is protected from degradation when bound to GBP. nih.govnih.gov | Maintains the capacity for this compound synthesis. |
| Clp Protease | Degrades unbound GluTR. nih.govnih.govnih.gov | Reduces the rate of this compound synthesis. |
| Glutamyl-tRNA Reductase (GluTR) & this compound aminotransferase (GSA-AT) | Form a physical and functional complex. nih.govnih.gov | Facilitates substrate channeling of this compound. |
Advanced Structural Analyses of Glutamate 1 Semialdehyde Converting Enzymes
X-ray Crystallographic Insights into GSAAT Structure and Function
X-ray crystallography has been a pivotal technique in elucidating the three-dimensional architecture of GSAAT from a variety of organisms, revealing both conserved structural motifs and key differences that relate to their specific environments and regulatory mechanisms.
Crystal structures of GSAAT have been solved for species from different domains of life, including the cyanobacterium Synechococcus sp. PCC 6301, the higher plant Arabidopsis thaliana, the firmicute bacterium Bacillus subtilis, and the archaeon Aeropyrum pernix. nih.govpdbj.orgnih.gov While a crystal structure for the Escherichia coli enzyme (encoded by the hemL gene) is not yet available, the enzyme has been purified and characterized, and its high sequence identity to the Synechococcus and other bacterial enzymes allows for structural inferences. researchgate.net
A common feature across these organisms is that GSAAT functions as a homodimer, with each monomer exhibiting the characteristic fold of the α-family of vitamin B6-dependent enzymes. nih.govnih.gov However, significant differences exist in the quaternary structure arrangement. The enzymes from Synechococcus and Arabidopsis thaliana form asymmetric dimers. nih.govpdbj.org In these structures, the two subunits display distinct conformations, particularly concerning the cofactor binding state and the orientation of a flexible "gating loop." pdbj.orgnih.gov In contrast, the crystal structure of GSAAT from Bacillus subtilis reveals a symmetric homodimer where both subunits are in an identical conformation with the gating loops in an open state. nih.gov The structure from the archaeon Aeropyrum pernix (PDB ID: 2EPJ) also contributes to the understanding of the enzyme's architecture in extremophiles. pdbj.org
These structural comparisons highlight the evolutionary adaptations of GSAAT. The asymmetry observed in the plant and cyanobacterial enzymes is proposed to be crucial for their catalytic mechanism, involving communication and negative cooperativity between the subunits. pdbj.org The symmetric nature of the B. subtilis enzyme, however, challenges the universal necessity of this asymmetry for catalysis and suggests potential differences in the regulatory dynamics of the enzyme in different organisms. nih.gov
Table 1: Comparative Crystallographic Data of GSAAT from Diverse Organisms
| Organism | PDB ID | Resolution (Å) | Quaternary Structure | Key Structural Feature |
|---|---|---|---|---|
| Synechococcus sp. | 2GSA | 2.4 | Asymmetric Homodimer | One subunit open, one closed |
| Arabidopsis thaliana | 5IWW | 1.25 | Asymmetric Homodimer | Asymmetry in cofactor binding and gating loop |
| Bacillus subtilis | 3GSA | 2.3 | Symmetric Homodimer | Both subunits in an open conformation |
| Aeropyrum pernix | 2EPJ, 2ZSL | ~2.5 | Homodimer | Structure from an archaeon |
GSAAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, and its catalysis involves the interconversion of PLP and its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP). nih.gov High-resolution crystal structures, such as the 1.25 Å structure from A. thaliana, have provided a detailed view of the cofactor binding site. pdbj.org The cofactor is typically found covalently bound to a conserved lysine (B10760008) residue (Lys-273 in the Synechococcus enzyme) via a Schiff base linkage, forming an internal aldimine. nih.govnih.gov
The binding pocket is a highly conserved feature, positioning the pyridinium (B92312) ring of the cofactor to act as an electron sink, which is essential for catalysis. pdbj.org In the asymmetric structures of Synechococcus and A. thaliana GSAAT, the two active sites of the dimer exhibit different cofactor states. One subunit typically binds PMP in a non-covalent manner, while the other subunit contains PLP covalently linked as an internal aldimine. nih.govpdbj.org This observation supports a catalytic cycle where the two subunits are in different stages of the reaction, a hallmark of negative cooperativity. pdbj.org In the symmetric B. subtilis structure, both monomers bind PMP identically, suggesting a different mode of operation or representing a specific state in the catalytic cycle. nih.gov
To understand how GSAAT recognizes its substrate, glutamate-1-semialdehyde (GSA), and stabilizes reaction intermediates, crystallographers have determined the structure of the enzyme in complex with substrate analogues. The structure of Synechococcus GSAAT was solved in a complex with gabaculine (B1211371), an inhibitor that mimics the substrate. nih.govnih.gov
This complex revealed that the substrate-binding site involves residues from both the large and small domains of the enzyme, with Arg-32 from the N-terminal domain playing a crucial role in binding the substrate. nih.govnih.gov A key residue, Glu-406, is positioned in the active site where it is proposed to repel the α-carboxylate group of other amino acids like glutamate (B1630785), thereby ensuring the enzyme's high specificity for GSA, which lacks this group. nih.gov This charge repulsion mechanism is a critical feature that distinguishes GSAAT from typical aminotransferases, which possess a conserved arginine residue to bind the α-carboxylate of their substrates. nih.gov The structure with the bound analogue provides a snapshot of the enzyme poised for catalysis, showing how the substrate is oriented relative to the PLP cofactor.
The structural asymmetry observed in the GSAAT dimers from Synechococcus and A. thaliana is the molecular basis for the enzyme's negative cooperativity. nih.govpdbj.org This phenomenon, where the binding of a substrate to one active site influences the activity of the second active site, is often described as "half-of-the-sites reactivity." nih.gov
Crystallographic data show that in the asymmetric dimer, one subunit is in an "open" conformation with a disordered gating loop and bound PMP, making it ready to accept the substrate. pdbj.orgnih.gov The other subunit is in a "closed" conformation, with a structured gating loop and a covalently bound PLP-lysine aldimine. nih.govpdbj.org This structural arrangement suggests that the two subunits operate in a reciprocating manner. The binding and processing of the substrate in the first subunit triggers a conformational change that is transmitted to the second subunit, preparing it for the next catalytic cycle while preventing both sites from being simultaneously inactive. pdbj.org This inter-subunit communication is thought to prevent the enzyme from converting entirely into a less active double-PLP form during catalysis. pdbj.org The symmetric structure of B. subtilis GSAAT, however, indicates that this mechanism might not be universal, and other factors could regulate its activity. nih.gov
In the open conformation of a subunit, as seen in one half of the Synechococcus and A. thaliana dimers and in both halves of the B. subtilis dimer, this loop is disordered or in a position that allows free entry of the substrate into the active site. nih.govpdbj.orgnih.gov Conversely, in the closed conformation, the loop is well-defined and shields the active site from the solvent. nih.govnih.gov This closing of the gate is believed to be essential for preventing the escape of the reaction intermediate, 4,5-diaminovalerate (DAVA), and for correctly positioning it for the subsequent intramolecular amine transfer. nih.gov The mobility and reorientation of specific residues within this loop, such as Gly163, Ser164, and Gly165 in the A. thaliana enzyme, are crucial for this conformational transition. pdbj.org
Computational Approaches in Enzyme Mechanism and Dynamics
While X-ray crystallography provides static snapshots of the enzyme, computational methods like molecular dynamics (MD) simulations offer a way to study the dynamic behavior of GSAAT in solution. MD simulations can model the movements of atoms over time, providing insights into the flexibility of structures like the gating loop and the process of substrate binding and product release.
These simulations can be used to explore the conformational changes that occur during the catalytic cycle, such as the transition of the gating loop from an open to a closed state upon substrate binding. By simulating the enzyme with different cofactor and substrate states, researchers can map the energetic landscapes of the reaction and identify key interactions that stabilize transition states. For GSAAT, MD simulations can help elucidate the allosteric communication pathway between the two subunits, explaining how the state of one active site is transmitted to the other to enforce negative cooperativity. Although detailed, published MD studies focusing solely on GSAAT are limited, the principles have been widely applied to other PLP-dependent enzymes, demonstrating the power of this approach to complement experimental structural data and provide a more complete understanding of enzyme function.
Molecular Genetic and Functional Genomics Approaches to Glutamate 1 Semialdehyde Metabolism
Identification and Characterization of Genes Involved in Glutamate-1-semialdehyde Turnover (e.g., GSA1, GSA2, hemL)
The conversion of this compound to 5-aminolevulinic acid (ALA), the committed precursor for tetrapyrrole biosynthesis, is catalyzed by the enzyme this compound aminotransferase (GSA-AT), also known as this compound 2,1-aminomutase. wikipedia.org This enzyme is encoded by a family of genes that have been identified and characterized across various species.
The hemL gene, identified in bacteria such as Escherichia coli and Propionibacterium freudenreichii, also encodes this compound aminotransferase. nih.govuniprot.org In E. coli, the hemL gene product is essential for the C5 pathway of ALA synthesis. nih.gov Characterization of the hemL gene from P. freudenreichii revealed a polypeptide of 441 amino acids with a high degree of homology to HemL proteins from other organisms, confirming its role in the biosynthesis of precursors for heme and cobalamin. nih.gov
Biochemical characterization of GSA-AT from barley, expressed in E. coli, has shown that the enzyme exhibits typical Michaelis-Menten kinetics. nih.govresearchgate.net The purified enzyme is primarily in the pyridoxamine (B1203002) form and displays absorption maxima characteristic of vitamin B6-containing enzymes. nih.govresearchgate.net
Below is a summary of key genes involved in this compound turnover:
| Gene | Organism | Encoded Enzyme | Key Characteristics |
|---|---|---|---|
| GSA1 | Arabidopsis thaliana | This compound aminotransferase 1 (GSA-AT1) | Contributes to GSA-AT activity; its loss is partially compensated by GSA2. nih.govnih.gov |
| GSA2 | Arabidopsis thaliana | This compound aminotransferase 2 (GSA-AT2) | Plays a predominant role in ALA synthesis, especially in aerial green organs. nih.gov |
| hemL | Escherichia coli, Propionibacterium freudenreichii | This compound aminotransferase (GSA-AT) | Essential for the C5 pathway of ALA synthesis for heme and cobalamin biosynthesis. nih.govuniprot.org |
Analysis of Gene Duplication Events and Functional Divergence of Paralogs
Gene duplication is a major driving force in the evolution of new gene functions. nih.govwashington.edu The presence of two genes, GSA1 and GSA2, in Arabidopsis thaliana is a clear example of a gene duplication event within the GSA metabolic pathway. nih.gov These genes share a high degree of sequence identity, suggesting they arose from a common ancestral gene. nih.gov
Despite their sequence similarity, GSA1 and GSA2 have undergone functional divergence. This is evident from the distinct phenotypes of their respective knockout mutants. nih.govnih.gov The more severe phenotype of the gsa2 mutant, characterized by significantly lower chlorophyll (B73375) content and impaired growth, indicates that GSA2 has a predominant, non-redundant role in ALA synthesis compared to GSA1. nih.govnih.gov This suggests a subfunctionalization or neofunctionalization event following the duplication, where GSA2 became more specialized for ALA production in photosynthetic tissues.
Targeted Gene Perturbations: Knockout Mutants and Antisense RNA Strategies (e.g., in Arabidopsis thaliana, tobacco)
Targeted gene perturbation techniques have been invaluable in elucidating the in vivo functions of genes involved in GSA metabolism. In Arabidopsis thaliana, the analysis of T-DNA insertion knockout mutants for GSA1 and GSA2 has provided direct evidence for their roles. nih.govnih.gov
As summarized in the table below, the gsa2 knockout mutant exhibits a more severe phenotype than the gsa1 mutant, with a 66% reduction in chlorophyll content compared to wild-type plants. nih.gov This demonstrates the predominant role of GSA2 in chlorophyll biosynthesis. nih.govnih.gov The gsa1 mutant shows a less severe reduction in chlorophyll, indicating that GSA2 can partially compensate for the loss of GSA1, but not vice-versa. nih.gov
| Genotype | Phenotype | Chlorophyll a/b Content (relative to Wild-Type) | Reference |
| Wild-Type (Col-0) | Normal greening and growth | 100% | nih.gov |
| gsa1 knockout | Slightly pale green | Moderately reduced | nih.gov |
| gsa2 knockout | Pale green, impaired growth | Significantly reduced (approx. 34%) | nih.gov |
In tobacco (Nicotiana tabacum), an antisense RNA strategy was employed to suppress the expression of the Gsa gene. nih.gov The introduction of a Gsa cDNA sequence in the reverse orientation led to a decrease in the steady-state mRNA level of this compound aminotransferase, resulting in reduced enzyme activity and, consequently, lower chlorophyll synthesis. nih.gov A notable outcome of this suppression was the appearance of a wide variety of chlorophyll variegation patterns, mimicking phenotypes caused by natural mutations in other plants. nih.gov This approach not only confirmed the gene's function but also established the antisense gene as a dominant, visible marker. nih.gov
Omics-Level Profiling of Gene and Protein Expression in Response to Environmental Cues
"Omics" technologies, such as transcriptomics and proteomics, provide a global view of gene and protein expression levels, offering insights into how metabolic pathways respond to environmental changes. semanticscholar.orgmdpi.com While specific large-scale omics studies focusing solely on GSA metabolism in response to environmental cues are not extensively detailed in the provided search results, the principles of these approaches can be applied.
For example, transcriptomic analysis of plants under different light conditions has shown that the expression of genes involved in tetrapyrrole biosynthesis, including GSA and HEMA (encoding glutamyl-tRNA reductase), exhibits diurnal oscillations. oup.com This suggests a transcriptional-level regulation of the pathway to coordinate chlorophyll synthesis with the availability of light.
Proteomic studies can complement transcriptomic data by quantifying the actual protein abundance. An integrated transcriptomic and proteomic analysis in rice under nitrogen deficiency revealed significant changes in nitrogen assimilation pathways, including the upregulation of glutamine synthetase. semanticscholar.org Similar approaches could be used to investigate how environmental stresses like drought, salinity, or nutrient limitation affect the expression of GSA1 and GSA2 and the abundance of their corresponding proteins. By correlating these molecular changes with physiological responses, a more comprehensive understanding of the regulation of GSA metabolism under various environmental conditions can be achieved. nih.gov
This multi-omics approach allows for the construction of regulatory networks, identifying key transcription factors and signaling molecules that modulate the expression of genes in the GSA pathway in response to external stimuli. mdpi.com
Evolutionary Trajectories and Comparative Biochemistry of Glutamate 1 Semialdehyde Pathways
Conservation of the C5 Pathway: A Cornerstone of Life
The C5 pathway, which utilizes glutamate (B1630785) as the initial substrate for the synthesis of 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles, is a highly conserved metabolic route. Its presence is documented across diverse life forms, including higher plants, algae, and numerous bacteria, underscoring its fundamental role in biological processes. nih.govnih.gov Tetrapyrroles are essential molecules involved in critical functions such as photosynthesis, respiration, and various enzymatic reactions. nih.gov The widespread distribution of the C5 pathway suggests its ancient origins, with proposals that it evolved earlier than the alternative ALA synthase (Shemin) pathway. nih.gov
The core enzymatic steps of the C5 pathway, involving glutamyl-tRNA reductase (GluTR) and glutamate-1-semialdehyde aminotransferase (GSA-AT), are remarkably conserved. This conservation points to a strong evolutionary pressure to maintain this pathway for the production of essential molecules like hemes, chlorophylls, and cobalamins. nih.gov The synthesis of these vital compounds begins with the formation of ALA, highlighting the C5 pathway's position as a foundational metabolic process. nih.gov
Phylogenetic Relationships of GSAAT Enzymes and Associated Proteins
This compound aminotransferase (GSA-AT) is a key enzyme in the C5 pathway, catalyzing the conversion of this compound (GSA) to ALA. nih.govnih.gov Phylogenetic analyses of GSA-AT enzymes reveal significant sequence similarities across different domains of life, including eukaryotes and eubacteria. nih.govnih.gov For instance, the N-terminal amino acid sequence of GSA-AT from the extremophilic archaeon Sulfolobus solfataricus shares notable similarity with its counterparts in other organisms. nih.govportlandpress.com
In some organisms, such as Arabidopsis thaliana, multiple isoforms of GSA-AT exist, which likely arose from a recent gene duplication event. nih.gov These isoforms, GSA1 and GSA2, share a high degree of sequence identity and exhibit both overlapping and distinct expression patterns in various tissues and developmental stages. nih.gov
Adaptation of this compound Metabolism in Diverse Ecological Niches (e.g., extremophiles like Sulfolobus solfataricus)
The C5 pathway for ALA synthesis is not only conserved but also adapted to function in a wide range of environmental conditions, including the extreme environments inhabited by extremophiles. The thermoacidophilic archaeon Sulfolobus solfataricus, which thrives in high-temperature, acidic environments, utilizes the C5 pathway for tetrapyrrole biosynthesis. nih.govportlandpress.com The GSA-AT enzyme from S. solfataricus has been purified and characterized, revealing its adaptation to these harsh conditions. nih.govnih.gov
The active form of GSA-AT in S. solfataricus is a homodimer with a molecular mass of approximately 87 kDa. nih.govportlandpress.com The enzyme utilizes a pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor, and its activity is stimulated by the addition of PMP. nih.govnih.gov The characterization of this enzyme provides clear evidence that the C5 pathway is operational in this extremophile, mirroring the pathway found in plants, algae, and many other bacteria. nih.govportlandpress.com The ability of enzymes like GSA-AT to function under extreme conditions highlights the remarkable molecular adaptations that have allowed life to colonize diverse and challenging ecological niches.
Extremophiles, in general, possess unique adaptive mechanisms at the molecular level. Their enzymes, often referred to as extremozymes, exhibit enhanced stability in the face of high temperatures, extreme pH, or high salinity. frontiersin.orgmdpi.com This stability is often attributed to factors such as an increased number of salt bridges, disulfide bonds, and hydrophobic interactions within the protein structure. frontiersin.org The study of GSA metabolism in organisms like Sulfolobus solfataricus provides valuable insights into the evolutionary strategies that enable essential metabolic pathways to operate under the most demanding environmental pressures.
Evolutionary Insights from Distinct ALA Biosynthesis Pathways
Two primary pathways for the biosynthesis of 5-aminolevulinic acid (ALA) have been identified in nature: the C5 pathway and the C4 (or Shemin) pathway. nih.gov The C5 pathway, which initiates from glutamate, is prevalent in most photosynthetic organisms, including plants and algae, as well as in many bacteria. nih.govnih.govnih.gov In contrast, the C4 pathway, which utilizes glycine (B1666218) and succinyl-CoA as precursors, is found in animals, fungi, and some bacteria, particularly the α-proteobacteria. wikipedia.org
The existence of these two distinct pathways for producing the same essential precursor provides a fascinating case study in convergent evolution. It is hypothesized that the C5 pathway is the more ancient of the two, having evolved earlier in the history of life. nih.gov The Shemin pathway, catalyzed by ALA synthase, is thought to have evolved later. wikipedia.org Interestingly, some organisms, like the facultative photosynthetic bacterium Rhodopseudomonas spheroides, appear to utilize both pathways, although the Shemin pathway is predominant. nih.gov In contrast, in maize leaves, both pathways contribute almost equally to chlorophyll (B73375) biosynthesis. nih.gov
The phylogenetic distribution of these pathways offers clues about the evolutionary pressures that may have favored one pathway over the other in different lineages. The C4 pathway's reliance on succinyl-CoA, a key intermediate in the Krebs cycle, links tetrapyrrole biosynthesis directly to central carbon metabolism. The C5 pathway, on the other hand, is more closely tied to amino acid metabolism. The independent evolution and maintenance of these two pathways underscore the critical importance of ALA and the tetrapyrroles derived from it for a vast array of fundamental biological functions.
Table 1: Comparison of C4 and C5 ALA Biosynthesis Pathways
| Feature | C4 Pathway (Shemin Pathway) | C5 Pathway |
|---|---|---|
| Starting Substrates | Glycine and Succinyl-CoA | Glutamate |
| Key Enzyme | 5-Aminolevulinate Synthase (ALAS) | Glutamyl-tRNA Synthetase, Glutamyl-tRNA Reductase (GluTR), this compound Aminotransferase (GSA-AT) |
| Organismal Distribution | Animals, fungi, α-proteobacteria | Plants, algae, most bacteria, archaea |
| Evolutionary Hypothesis | Evolved later | More ancient pathway |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-aminolevulinate |
| 5-aminolevulinic acid |
| Glutamate |
| This compound |
| Glycine |
| Pyridoxamine 5'-phosphate |
| Succinyl-CoA |
Methodological Frameworks for Investigating Glutamate 1 Semialdehyde
Protein Purification and Biochemical Characterization Techniques
The investigation of Glutamate-1-semialdehyde (GSA) is intrinsically linked to the purification and characterization of the enzymes that metabolize it, primarily this compound aminotransferase (GSA-AT), also known as this compound 2,1-aminomutase. uniprot.org The purification of GSA-AT from various organisms, including barley and the cyanobacterium Synechococcus, has been a critical step in understanding the biosynthesis of 5-aminolevulinate (ALA) from GSA. scispace.com
Purification protocols for GSA-AT typically involve a series of chromatographic steps. scispace.com A common strategy includes affinity chromatography and preparative polyacrylamide gel electrophoresis under non-denaturing conditions. scispace.com For recombinant GSA-AT expressed in Escherichia coli, co-expression with chaperonins like GroEL and GroES is sometimes necessary to obtain the active, soluble enzyme. nih.govresearchgate.net
Biochemical characterization of purified GSA-AT reveals its dependence on vitamin B6, specifically pyridoxamine (B1203002) 5'-phosphate (PMP) and pyridoxal (B1214274) 5'-phosphate (PLP), as a cofactor. nih.govresearchgate.netnih.gov The enzyme can be interconverted between its pyridoxamine and pyridoxal forms by the addition of 4,5-dioxovalerate and 4,5-diaminovalerate, respectively. nih.govresearchgate.net Kinetic studies on the purified enzyme have determined key parameters for the conversion of GSA to ALA, following Michaelis-Menten kinetics. nih.govresearchgate.net For instance, the K_m value for D,L-GSA has been determined to be 25 micromolar, with a k_cat of 0.11 per second for the barley enzyme. nih.govresearchgate.net The stimulation of ALA synthesis by varying concentrations of GSA and 4,5-diaminovalerate supports the hypothesis that 4,5-diaminovalerate is an intermediate in this enzymatic reaction. nih.govresearchgate.net
Table 1: Purification and Biochemical Characterization of GSA-AT
| Organism | Purification Method | Key Findings |
|---|---|---|
| Barley (Hordeum vulgare) | Serial affinity chromatography, preparative PAGE | Enzyme migrates as a 46 kDa protein on SDS-PAGE. scispace.com |
| Synechococcus PCC 6301 | Serial affinity chromatography, preparative PAGE | Shows different mobility in non-denaturing gels compared to the barley enzyme, but also has a molecular weight of 46 kDa. scispace.com |
| Recombinant Barley GSA-AT in E. coli | Co-expression with GroEL/GroES, followed by chromatography | Requires chaperonins for proper folding and activity. nih.govresearchgate.net Exhibits typical Michaelis-Menten kinetics with a K_m of 25 µM for D,L-GSA. nih.govresearchgate.net |
Spectroscopic Methods in Enzyme Mechanism Elucidation (e.g., UV-Vis, NMR)
Spectroscopic techniques are pivotal in elucidating the reaction mechanism of enzymes that interact with this compound. UV-Vis spectroscopy has been extensively used to study the cofactor dynamics within GSA-AT. Purified GSA-AT exhibits characteristic absorption maxima for vitamin B6-containing enzymes. nih.govresearchgate.net The native enzyme from Synechococcus shows absorption maxima at 338 and 418 nm. nih.gov The peak at 418 nm is associated with the pyridoxal 5'-phosphate cofactor bound to the enzyme via a Schiff base, while the 338 nm peak corresponds to noncovalently bound pyridoxamine 5'-phosphate. nih.gov
Rapid-scanning spectrophotometry has been employed to monitor transient changes in the enzyme's absorption spectrum upon interaction with substrate analogues. theadl.com For example, the reaction with 4-aminohex-5-enoate leads to the formation of a short-lived chromophore absorbing at around 500 nm, indicative of a quinonoid intermediate. theadl.com
While direct NMR studies on this compound are not extensively detailed in the provided context, NMR spectroscopy is a powerful tool for studying glutamate (B1630785) metabolism in general. springernature.com Proton and 13C NMR can be used to non-invasively study the metabolic pathways involving glutamate in vivo. springernature.comnih.gov Such techniques could potentially be applied to trace the metabolic fate of isotopically labeled GSA.
Chromatographic Separations for Metabolite Analysis (e.g., Thin-Layer Chromatography, HPLC)
Chromatographic techniques are essential for the separation and quantification of this compound and related metabolites. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing compounds involved in the C5 pathway of ALA synthesis. nih.gov For instance, HPLC equipped with diode array and fluorescence detectors can be used to quantify chlorophyll (B73375) and heme, the downstream products of the pathway initiated by GSA. nih.gov
Thin-Layer Chromatography (TLC) offers a simpler, qualitative method for separating amino acids and related compounds. amrita.edu While specific protocols for GSA are not detailed, the principles of TLC for amino acid separation are applicable. amrita.edu The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. amrita.edu For visualization of colorless compounds like amino acids, a staining reagent such as ninhydrin (B49086) is typically used. amrita.edu Given that L-glutamic acid and γ-aminobutyric acid (GABA) have similar physicochemical properties, making their separation by TLC challenging, specialized solvent systems would likely be required for the effective separation of GSA. researchgate.net
Molecular Cloning and Genetic Manipulation for Pathway Engineering (e.g., antisense RNA, overexpression vectors)
Molecular cloning and genetic engineering have been instrumental in studying the role of this compound in metabolic pathways. The gene encoding GSA-AT has been cloned from various organisms, including barley, Bacillus subtilis, and Propionibacterium freudenreichii, and expressed in host organisms like E. coli. nih.govresearchgate.netnih.govnih.gov This allows for the production of large quantities of the enzyme for biochemical and structural studies. nih.govresearchgate.netnih.gov
Antisense RNA technology has been used to investigate the in vivo function of GSA-AT. By inserting the cDNA sequence of GSA-AT in reverse orientation under the control of a strong promoter (e.g., cauliflower mosaic virus 35S promoter) in an expression vector, the expression of the endogenous GSA-AT gene can be suppressed. nih.gov In tobacco plants, this approach led to a decrease in the steady-state mRNA level of GSA-AT, reduced enzyme translation, and consequently, inhibited chlorophyll synthesis, resulting in a variegated phenotype. nih.gov This demonstrates the critical role of the conversion of GSA to ALA in chlorophyll biosynthesis.
Table 2: Genetic Manipulation Techniques for Studying GSA Metabolism
| Technique | Organism | Outcome |
|---|---|---|
| Antisense RNA | Tobacco (Nicotiana tabacum) | Decreased GSA-AT mRNA and protein levels, leading to reduced chlorophyll synthesis and a variegated phenotype. nih.gov |
| Overexpression Vector | Tobacco (Nicotiana tabacum) | Increased GSA-AT activity, leading to higher levels of ALA, chlorophyll, and enhanced photosynthetic efficiency. biorxiv.orgresearchgate.net |
Quantitative Enzymatic Assays for Activity Determination
The activity of enzymes that metabolize this compound, such as GSA-AT, is determined through quantitative enzymatic assays. A common method involves a coupled enzyme assay where the product of the GSA-AT reaction, 5-aminolevulinate (ALA), is converted to uroporphyrin. scispace.com This assay mixture includes ALA dehydratase and porphobilinogen (B132115) deaminase, which catalyze the subsequent steps in the porphyrin biosynthesis pathway. scispace.com The formation of uroporphyrin can be monitored spectrophotometrically by measuring the absorbance at 406 nm. scispace.com
The assay conditions are optimized to ensure that the rate of the reaction is proportional to the amount of GSA-AT present. The incubation mixture typically contains a buffer (e.g., Tricine/NaOH at pH 7.9), glycerol, a reducing agent like DTT, and magnesium chloride. scispace.com The reaction is initiated by the addition of GSA and incubated at a controlled temperature. scispace.com The reaction is then stopped, and the product is quantified. These assays are crucial for determining the kinetic parameters of the enzyme, such as K_m and k_cat, and for assessing the effects of inhibitors or activators. nih.govresearchgate.net
Advanced Structural Determination Techniques (e.g., X-ray crystallography)
The structure of GSA-AT in complex with the substrate analogue gabaculine (B1211371) shows that the substrate-binding site involves residues from the N-terminal domain, notably Arg-32. rcsb.orgnih.gov The structure also reveals an asymmetry between the two subunits in terms of cofactor binding and the mobility of a "gating loop" (residues 153-181). rcsb.orgnih.gov In one subunit, the cofactor is covalently bound, and the loop is disordered, while in the other subunit, the cofactor is not covalently bound, and the loop is well-defined. rcsb.orgnih.gov
The crystal structure of GSA-AT from Bacillus subtilis in its pyridoxamine-5'-phosphate-bound form has been resolved at 2.3 Å. nih.gov Unlike the Synechococcus enzyme, the B. subtilis GSA-AT is a symmetric homodimer with the gating loop in an open state in both monomers. nih.gov This structural information is crucial for understanding the enzyme's reaction mechanism, specificity, and the intramolecular exchange of amino and oxo groups during the conversion of GSA to ALA. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-aminoadipate semialdehyde |
| 4,5-diaminovalerate |
| 4,5-dioxovalerate |
| 4-aminohex-5-enoate |
| 5-aminolevulinate (ALA) |
| Acetyl-CoA |
| Allysine |
| Arginine |
| Aspartate |
| Chlorophyll |
| Cysteine |
| Cystine |
| Gabaculine |
| Glutamate |
| This compound (GSA) |
| Glutamine |
| Glycine (B1666218) |
| Heme |
| Lysine (B10760008) |
| Phenylalanine |
| Porphobilinogen |
| Proline |
| Pyridoxal 5'-phosphate (PLP) |
| Pyridoxamine 5'-phosphate (PMP) |
| Saccharopine |
| Serine |
| Siroheme |
| Succinyl-CoA |
| Tryptophan |
| Tyrosine |
| Uroporphyrin |
Prospective Research Directions in Glutamate 1 Semialdehyde Science
Deeper Understanding of Enzyme Allostery and Inter-Subunit Communication
Glutamate-1-semialdehyde aminomutase (GSAM), another name for GSAAT, is a dimeric enzyme, and emerging evidence suggests a high degree of allosteric communication and negative cooperativity between its two subunits. nih.govpnas.org A deeper understanding of these intramolecular dynamics is essential for a complete picture of its catalytic mechanism and regulation.
Structural studies have revealed that the enzyme undergoes significant conformational changes during catalysis. nih.govresearchgate.net A key feature is a "gating loop" at the dimer interface that can exist in open and closed conformations. researchgate.net This loop movement, which involves a transition from a beta-sheet to an alpha-helix, is crucial for substrate transport and the formation of the active site. nih.gov Research indicates that the two subunits of the dimer exist in an asymmetric state, with one subunit having an open gating loop while the other is closed. nih.govresearchgate.net
Future research should focus on elucidating the precise mechanism of this inter-subunit "cross-talk." pnas.org Key questions include how the binding of substrate or cofactor to one subunit influences the conformation and activity of the other. The pyridoxal-5'-phosphate (PLP) cofactor appears to act as a central signal transmitter, linking the subunit interface with the gating loop. nih.govpnas.org Investigating the network of amino acid interactions that facilitate this allosteric communication will be critical. pnas.org Techniques such as site-directed mutagenesis, hydrogen-deuterium exchange mass spectrometry, and computational modeling can be employed to map these communication pathways.
| Feature | Description | Significance for Future Research |
| Dimeric Structure | The active enzyme is composed of two identical subunits. nih.gov | Understanding how the two subunits coordinate their catalytic activity. |
| Gating Loop | A flexible loop that undergoes conformational changes (open/closed) during catalysis. nih.govresearchgate.net | Elucidating its role in substrate binding, product release, and inter-subunit signaling. |
| Asymmetric Conformations | The two subunits can exist in different conformational states simultaneously. nih.govresearchgate.net | Investigating the mechanism and functional consequences of this asymmetry. |
| Negative Cooperativity | The binding of a ligand to one subunit can decrease the affinity of the second subunit for the same ligand. pnas.org | Quantifying the extent of cooperativity and its role in regulating enzyme activity. |
Strategies for Metabolic Engineering of Tetrapyrrole Production
The C5 pathway, which utilizes glutamate (B1630785) as a precursor for ALA synthesis, is a prime target for metabolic engineering to enhance the production of valuable tetrapyrrole-derived compounds. jjis.or.kr These compounds have applications in various fields, including medicine (e.g., photodynamic therapy) and as industrial biocatalysts.
A key strategy for increasing tetrapyrrole production is to overcome the rate-limiting step of ALA synthesis. nih.gov This can be achieved by overexpressing the genes encoding GluTR and GSAAT. However, simply increasing the levels of these enzymes may not be sufficient, as the availability of the precursor, glutamyl-tRNA, can become a bottleneck. Therefore, a more holistic approach is required, which involves engineering the upstream pathways to increase the supply of glutamate and optimizing the expression levels of all three components of the ALA-synthesizing complex (GluTR, GSAAT, and GBP).
Furthermore, downstream steps in the tetrapyrrole biosynthesis pathway may also need to be engineered to accommodate the increased flux of ALA. This could involve the overexpression of enzymes such as ALA dehydratase and porphobilinogen (B132115) deaminase. Additionally, strategies to minimize the feedback inhibition exerted by heme and other end-products will be crucial for achieving high yields. This might involve engineering enzymes to be less sensitive to inhibition or developing strategies to export the desired tetrapyrrole product from the cell.
Recent advances in synthetic biology and metabolic engineering, such as CRISPR-based genome editing and the construction of synthetic metabolic pathways, offer powerful tools for the rational design and optimization of microbial cell factories for tetrapyrrole production. jjis.or.kr
Design and Development of Novel Inhibitors Targeting GSAAT (e.g., as herbicides or bactericides)
The C5 pathway for ALA synthesis is found in plants, algae, and many bacteria, but is absent in animals, which utilize the C4 pathway. nih.gov This makes the enzymes of the C5 pathway, including GSAAT, attractive targets for the development of selective herbicides and bactericides.
The design and development of novel inhibitors targeting GSAAT is a promising area of research. soton.ac.uk One approach is to synthesize substrate analogues that can bind to the active site of the enzyme and act as competitive or irreversible inhibitors. soton.ac.uk For example, gabaculine (B1211371) is a known inhibitor of GSAAT that leads to a decrease in tetrapyrrole levels. researchgate.net The detailed three-dimensional structure of GSAAT, which has been solved for the enzyme from several species, provides a valuable template for structure-based drug design. nih.gov
Computational methods, such as molecular docking and virtual screening, can be used to identify potential inhibitor candidates from large chemical libraries. mdpi.com These in silico hits can then be synthesized and tested for their inhibitory activity in vitro and in vivo. The development of high-throughput screening assays for GSAAT activity will be essential to facilitate the rapid evaluation of large numbers of potential inhibitors.
Another avenue of research is the exploration of mechanism-based inhibitors. These are compounds that are converted by the enzyme's own catalytic mechanism into a reactive species that then irreversibly inactivates the enzyme. soton.ac.uk A thorough understanding of the catalytic mechanism of GSAAT is a prerequisite for the rational design of such inhibitors.
| Approach | Description | Potential Application |
| Substrate Analogues | Molecules that mimic the structure of the natural substrate (GSA) or intermediate (4,5-diaminovalerate). soton.ac.uk | Herbicides, Bactericides |
| Structure-Based Design | Utilizing the 3D structure of the GSAAT active site to design complementary inhibitors. nih.gov | Development of highly specific and potent inhibitors. |
| Mechanism-Based Inhibitors | Compounds that are activated by the enzyme's catalytic machinery to become irreversible inhibitors. soton.ac.uk | Long-lasting inhibition of the target enzyme. |
| High-Throughput Screening | Screening large libraries of chemical compounds for their ability to inhibit GSAAT activity. | Discovery of novel chemical scaffolds for inhibitor development. |
Functional Characterization of Underexplored GSAAT Isoforms and Their Physiological Roles
In many organisms, including the model plant Arabidopsis thaliana, GSAAT is encoded by more than one gene, giving rise to different isoforms of the enzyme. nih.govnih.gov These isoforms often exhibit distinct expression patterns and may have specialized physiological roles. The functional characterization of these underexplored isoforms is a key area for future research.
In Arabidopsis, two GSAAT isoforms, GSA1 and GSA2, have been identified. nih.gov Studies using knockout mutants have shown that these isoforms are not fully redundant. nih.gov For example, the gsa2 mutant exhibits a more severe phenotype, with lower chlorophyll (B73375) content and impaired growth, than the gsa1 mutant, suggesting that GSAAT2 plays a predominant role in ALA synthesis in leaves. nih.gov
Future research should aim to comprehensively characterize the biochemical and kinetic properties of the different GSAAT isoforms. This includes determining their substrate specificities, pH optima, and sensitivities to inhibitors. It will also be important to investigate the tissue-specific and developmental expression patterns of the different isoforms using techniques such as quantitative PCR, promoter-reporter gene fusions, and immunolocalization.
常见问题
Q. What experimental methods are used to quantify glutamate-1-semialdehyde (GSA) in enzymatic reactions?
Quantifying GSA requires methods sensitive to unstable intermediates. Rapid-scanning spectrophotometry is employed to monitor transient chromophoric intermediates during catalytic turnover, such as quinonoid species absorbing at 500 nm . Coupling assays with high-performance liquid chromatography (HPLC) can separate and quantify GSA and its product, 5-aminolevulinic acid (ALA), using derivatization agents (e.g., acetylacetone) to stabilize aldehydes . For kinetic studies, stopped-flow techniques capture spectral changes in the pyridoxal 5'-phosphate (PLP) cofactor during GSA conversion .
Q. How can researchers determine the activity of this compound aminomutase (GSAM) in vitro?
GSAM activity is typically assayed by measuring ALA production. A coupled enzymatic assay using ALA dehydrogenase converts ALA to a colored porphobilinogen derivative, detectable at 553 nm . PLP dependency must be confirmed by omitting the cofactor in control experiments. Steady-state kinetic parameters (e.g., , ) are derived using varying GSA concentrations, with data analyzed via Michaelis-Menten models . For inhibitors, pre-incubation with substrate analogs (e.g., 4-aminohex-5-ynoate) followed by residual activity measurements identifies mechanism-based inactivation .
Advanced Research Questions
Q. What structural techniques resolve subunit asymmetry in GSAM during catalysis?
X-ray crystallography reveals asymmetric active-site conformations between subunits. For example, in Synechococcus GSAM, one subunit may have a disordered "gating loop" (residues 153–181) while the other retains a structured loop, linked to cofactor binding states (PLP vs. PMP) . Solution-phase asymmetry is confirmed via fluorescence quenching: iodide selectively quenches PLP-bound subunits, leaving PMP-bound sites unaffected, validating crystallographic observations . Cryo-electron microscopy (cryo-EM) can further capture dynamic loop transitions (β-sheet to α-helix) during substrate binding .
Q. How does transient-state kinetic analysis clarify GSAM's catalytic mechanism?
Stopped-flow spectrophotometry at millisecond resolution tracks intermediate formation, such as Schiff bases or ketimine/aldimine tautomers. Multi-wavelength analysis identifies spectral signatures of geminal diamine or quinonoid intermediates . For example, reactions with 4,5-diaminovalerate (DAVA) generate transient absorbance at 450 nm, assigned to a central aldimine complex . Kinetic modeling (e.g., minimal mechanism simulations) reconciles transient data with steady-state parameters, revealing rate-limiting steps like cofactor re-equilibration .
Q. What strategies mitigate GSA instability during experimental procedures?
GSA's instability at physiological pH requires rapid processing under controlled conditions. Low-temperature assays (4°C) and rapid mixing (via microfluidic devices) minimize degradation . Buffering systems (e.g., HEPES at pH 7.5) stabilize the aldehyde form, while inclusion of reductants (e.g., dithiothreitol) prevents oxidative side reactions . For structural studies, cryo-cooling crystals to 100 K preserves labile intermediates during X-ray diffraction .
Q. How do researchers address contradictions between crystallographic and solution-phase GSAM data?
Discrepancies in subunit asymmetry are resolved using complementary techniques. Crystallography may show static asymmetry (e.g., one subunit with PLP-Lys273 Schiff base), while solution NMR or fluorescence anisotropy detects dynamic equilibria between symmetric and asymmetric states . Mutagenesis (e.g., Lys272Ile) disrupts cofactor binding, allowing isolation of symmetric forms for comparative kinetic studies . Molecular dynamics simulations model loop mobility, bridging structural and functional data .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in GSAM activity assays?
Report detailed protocols for enzyme purification (e.g., affinity tags, buffer compositions) and cofactor concentrations (PLP at 50 µM) . Include negative controls (e.g., heat-inactivated enzyme) and validate assays with known inhibitors (e.g., gabaculine) . For kinetic data, provide raw traces and fitting parameters (e.g., , residuals) in supplementary materials . Follow IMRaD structure: methods must enable independent replication .
Q. How should structural studies of GSAM present conflicting active-site conformations?
Clearly annotate PDB entries (e.g., 2CFB, 6W80) with refinement statistics (R-factors, resolution) and validation reports . For asymmetric subunits, superimpose monomers and highlight divergent regions (e.g., gating loops) in figures . Discuss limitations (e.g., crystal packing artifacts) and corroborate with solution data (e.g., small-angle X-ray scattering) . Tabulate B-factors for mobile residues to quantify flexibility .
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